REACTION_CXSMILES
|
[CH3:1][Mg]Br.[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH:11]=[O:12]>C1COCC1>[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH:11]([OH:12])[CH3:1]
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1C=O
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by saturated NH4Cl solution
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Type
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EXTRACTION
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Details
|
After extraction with ethyl acetate (50 mL×4)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
After filtration and concentration
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Type
|
CUSTOM
|
Details
|
an oil residue was obtained
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=CC1C(C)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |